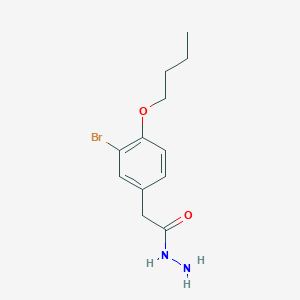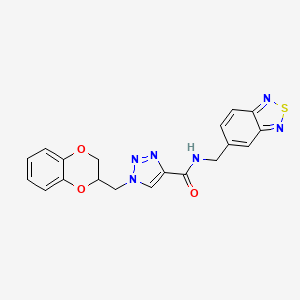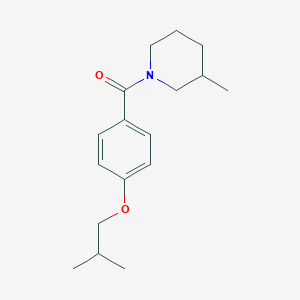
2-(3-bromo-4-butoxyphenyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-4-butoxyphenyl)acetohydrazide is a chemical compound that is widely used in scientific research. It is a hydrazide derivative that has shown promising results in various applications, including drug discovery, medicinal chemistry, and organic synthesis. In
Aplicaciones Científicas De Investigación
2-(3-bromo-4-butoxyphenyl)acetohydrazide has been widely used in scientific research due to its various applications. It has shown promising results in drug discovery, where it has been used as a lead compound for the development of new drugs. It has also been used in medicinal chemistry, where it has been used to synthesize new compounds with improved pharmacological properties. Additionally, it has been used in organic synthesis, where it has been used as a reagent for various reactions.
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-4-butoxyphenyl)acetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
2-(3-bromo-4-butoxyphenyl)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. It has also been shown to have anticancer activity, where it has been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antimicrobial activity, where it has been shown to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-bromo-4-butoxyphenyl)acetohydrazide has several advantages for lab experiments. It is easy to synthesize, has high yield and purity, and is stable under various conditions. It is also relatively inexpensive, making it suitable for large-scale experiments. However, it has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the use of 2-(3-bromo-4-butoxyphenyl)acetohydrazide in scientific research. One direction is the development of new compounds based on its structure, with improved pharmacological properties. Another direction is the investigation of its mechanism of action, which may lead to the discovery of new drug targets. Additionally, its potential use as a diagnostic tool for various diseases should be explored. Finally, its use in combination with other compounds should be investigated, to determine its synergistic effects and potential for combination therapy.
Conclusion
In conclusion, 2-(3-bromo-4-butoxyphenyl)acetohydrazide is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. Its mechanism of action, biochemical and physiological effects, and potential future directions should be further investigated to fully understand its potential in drug discovery and medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-(3-bromo-4-butoxyphenyl)acetohydrazide involves the reaction of 3-bromo-4-butoxybenzohydrazide with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production.
Propiedades
IUPAC Name |
2-(3-bromo-4-butoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(16)15-14/h4-5,7H,2-3,6,8,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYWBCQTLHKKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B6003075.png)
![N-(1-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6003078.png)
![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B6003082.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003091.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)
![3-({[3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6003105.png)

![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)
![ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003150.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)


![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6003175.png)
